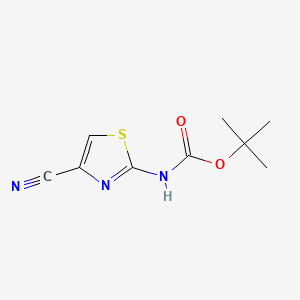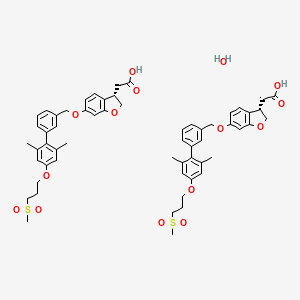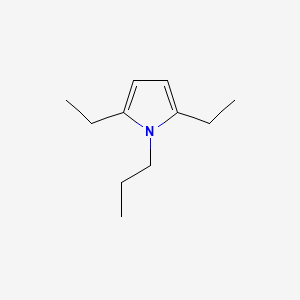
3,4,8-Trichloro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-Trichloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H3Cl3N2 . It is a solid substance and has a molecular weight of 233.48 .
Molecular Structure Analysis
The InChI code for 3,4,8-Trichloro-1,7-naphthyridine is1S/C8H3Cl3N2/c9-5-3-13-7-4 (6 (5)10)1-2-12-8 (7)11/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3,4,8-Trichloro-1,7-naphthyridine is a solid substance . It has a molecular weight of 233.48 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Therapeutic Potentials
1,8-Naphthyridine derivatives have been the subject of extensive research due to their broad spectrum of biological activities. They have shown promise in antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic applications. Furthermore, these compounds have potential uses in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their wide-ranging activities also include roles as anti-osteoporotic agents, anti-allergics, antimalarials, gastric antisecretory agents, bronchodilators, anticonvulsants, anti-hypertensives, platelet aggregation inhibitors, antioxidants, EGFR inhibitors, protein kinase inhibitors, ionotropic agents, β-3 antagonists, MDR modulators, adenosine receptor agonists, adrenoceptor antagonists, and pesticides (Madaan et al., 2015).
The therapeutic versatility of naphthyridine derivatives stems from their ability to interact with a variety of biological targets, indicating their significance in drug discovery and pharmaceutical chemistry. These derivatives have exhibited notable activities against a range of conditions, further affirming their status as potent scaffolds for the development of new therapeutic agents (Gurjar & Pal, 2018).
Photoinitiators in Polymerization
Beyond their biomedical applications, naphthalene derivatives, particularly those based on the naphthalic anhydride and naphthalimide scaffold, have been explored for their utility as photoinitiators in polymerization. Their ease of synthesis and the ability to fine-tune photophysical properties make them suitable for developing panchromatic, crosslinkable, or water-soluble photoinitiators. This application is crucial for the advancement of materials science, offering a pathway to innovative polymeric materials with tailored properties (Noirbent & Dumur, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3,4,8-trichloro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-3-13-7-4(6(5)10)1-2-12-8(7)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHPZTLZDZFQAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C(=C21)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735093 |
Source


|
| Record name | 3,4,8-Trichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-Trichloro-1,7-naphthyridine | |
CAS RN |
1313738-65-6 |
Source


|
| Record name | 1,7-Naphthyridine, 3,4,8-trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,8-Trichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)


![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)
